3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Description

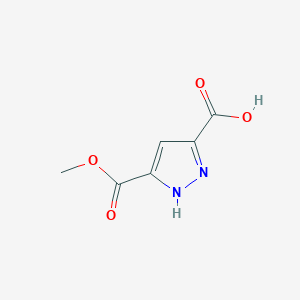

3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with methoxycarbonyl and carboxylic acid groups

Properties

IUPAC Name |

5-methoxycarbonyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(11)4-2-3(5(9)10)7-8-4/h2H,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUHHVCEVDUQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by esterification and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of robust catalysts and efficient purification methods, such as crystallization and chromatography, ensures the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Scientific Research Applications

3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has been investigated for various applications in scientific research:

Medicinal Chemistry

The compound is utilized as an intermediate in the development of bioactive molecules. Its derivatives have shown potential therapeutic properties, particularly in the synthesis of pharmaceuticals targeting various diseases .

Synthetic Chemistry

As a building block, it facilitates the synthesis of more complex heterocyclic compounds. It has been employed in the functionalization of pyrazole derivatives, leading to novel compounds with enhanced biological activities .

Biological Studies

Research indicates that this compound can modulate biological pathways by interacting with specific molecular targets, including enzymes and receptors. This interaction may result in the inhibition or activation of enzymatic activity, influencing cellular processes.

Case Study 1: Synthesis of Pyrazole Derivatives

In a study published in Molecules, researchers demonstrated the conversion of this compound into various substituted pyrazoles through nucleophilic substitution reactions. The resulting compounds exhibited promising biological activities, showcasing the utility of this compound in medicinal chemistry .

Case Study 2: Insecticidal Activity

A study reported the synthesis of novel pyrazole derivatives containing oxazole and thiazole rings from this compound. These derivatives were evaluated for their insecticidal activities, highlighting the compound's potential in agricultural applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for bioactive molecule synthesis; potential therapeutic uses. |

| Synthetic Chemistry | Building block for complex heterocycles; functionalization reactions. |

| Biological Studies | Modulation of enzymatic activity; interaction with molecular targets. |

| Agricultural Science | Development of insecticidal compounds; application in pest control. |

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

3-(Methoxycarbonyl)-5-nitrophenyl boronic acid: This compound shares the methoxycarbonyl group but differs in the presence of a boronic acid group and a nitro group.

3-Methoxycarbonyl-5-nitrophenyl boronic acid: Similar in structure but contains a nitro group and a boronic acid group.

Uniqueness

3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a methoxycarbonyl group and a carboxylic acid group, contributing to its reactivity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study evaluating various pyrazole derivatives found that compounds similar to this compound demonstrated inhibitory effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action often involves the inhibition of key signaling pathways such as BRAF(V600E), which is crucial in many cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | BRAF(V600E) inhibition |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | A549 | 9.8 | EGFR inhibition |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | MDA-MB-231 | 7.0 | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). For example, this compound was evaluated for its ability to reduce inflammation in models of chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound | Assay Type | Effect |

|---|---|---|

| This compound | LPS-induced NO production | Inhibition by 45% |

| Pyrazolam | TNF-α secretion | Inhibition by 60% |

| Pyrazolo[4,3-c]pyridines | NF-κB/AP-1 activity | Significant reduction |

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Escherichia coli | 16 µg/mL |

| Pyrazolo[4,3-c]pyridines | Candida albicans | 8 µg/mL |

Case Studies

A notable case study involved the evaluation of the synergistic effects of pyrazole derivatives with conventional chemotherapy agents. In a study focusing on breast cancer cell lines, combinations of this compound with doxorubicin resulted in enhanced cytotoxic effects compared to doxorubicin alone. This suggests potential for developing combination therapies that could improve treatment outcomes while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.